Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride

Description

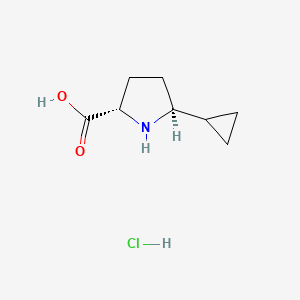

Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a cyclopropyl substituent at the 5-position and a carboxylic acid group at the 2-position of the five-membered ring. Its hydrochloride salt form enhances solubility and stability, which is critical for bioavailability in drug formulations .

Properties

IUPAC Name |

(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBLFXGDLBROFK-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropylamine derivative and a suitable carboxylic acid precursor. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of biocatalysts, such as engineered enzymes, can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride

This compound is a chemical compound with applications in scientific research, particularly in pharmaceutical research and development. It features cyclopropyl and pyrrolidine structures, with a molecular weight of approximately 175.66 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Reactivity and Synthesis

The reactivity of this compound is attributed to its functional groups, allowing it to undergo reactions like esterification and amidation. The cyclopropyl group influences its reactivity through steric and electronic effects, potentially leading to selective reactions under specific conditions. Synthesis methods involve cyclization of precursors to form the pyrrolidine ring, followed by carboxylation to introduce the carboxylic acid functionality, with reagents and catalysts used to optimize yield and purity.

Research indicates significant biological activity, especially in neuropharmacology, with its structure suggesting interactions with neurotransmitter systems, potentially affecting the central nervous system. Compounds with similar structures have shown analgesic or anxiolytic effects. Interaction studies have focused on its binding affinity to receptors in the central nervous system, with preliminary findings suggesting interactions with neurotransmitter receptors that influence mood regulation and pain perception. Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.

Use as a Building Block

Beyond its direct applications, this compound can serve as a building block in the synthesis of more complex pharmaceuticals because of its unique structural features.

Structural Comparison

This compound's uniqueness lies in its stereochemistry and cyclopropyl substitution, which may give it distinct pharmacological properties compared to similar compounds.

Comparison Table of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,3S)-3-Cyclopropyl-1-pyrrolidinecarboxylic Acid | Contains a cyclopropyl group on a different position | Exhibits different biological activity profiles |

| (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic Acid | Stereoisomer with opposite configuration | Potentially different pharmacokinetic properties |

| (2S)-Pyrrolidine-2-carboxylic Acid | Lacks cyclopropyl group | Simpler structure with less steric hindrance |

Mechanism of Action

The mechanism of action of Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropyl group contributes to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

Key Compounds :

rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1820579-64-3) Substituent: 4-Chlorophenyl at the 5-position. However, increased molecular weight (262.13 g/mol) and lipophilicity may reduce aqueous solubility compared to the cyclopropyl analog .

(2S,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS 2413848-24-3)

- Substituent : Phenyl at the 5-position.

- Properties : Similar to the chlorophenyl analog but lacks electronegative chlorine, reducing polarity. Priced at $375/0.1g, its commercial availability highlights its utility in drug discovery .

(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid Substituent: Phenyl at the 2-position.

Data Table 1: Substituent Impact on Pyrrolidine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound (Cyclopropyl) | Cyclopropyl | C₉H₁₄ClNO₂ | 203.67* | High ring strain, moderate lipophilicity |

| 5-(4-Chlorophenyl) analog | 4-Chlorophenyl | C₁₁H₁₃Cl₂NO₂ | 262.13 | Enhanced π-π interactions, higher MW |

| 5-Phenyl analog | Phenyl | C₁₁H₁₄ClNO₂ | 235.69 | Lower polarity, high cost ($375/0.1g) |

*Calculated based on standard atomic weights.

Ring System Modifications: Pyrrolidine vs. Piperidine

Key Compound :

- (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 824943-40-0) Structure: Six-membered piperidine ring with a hydroxyl group at the 5-position. The hydroxyl group increases polarity, improving solubility but possibly reducing membrane permeability .

Functional Group Additions in Heterocyclic Carboxylic Acids

Key Compounds :

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives ():

- Structure : Fused pyrrolo-pyridine systems with substituents (e.g., Cl, OMe).

- Properties : Aromaticity and electron-withdrawing groups (e.g., Cl) enhance acidity (pKa ~2–3) and reactivity. High synthetic yields (71–95%) suggest scalable production .

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8):

- Structure : Pyrimidine ring with chloro and methyl groups.

- Properties : The planar pyrimidine ring facilitates intercalation in biological systems, while chloro and methyl groups modulate steric and electronic effects .

Biological Activity

Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a compound notable for its unique structural features and potential biological activities. With a molecular formula of CHClNO and a molecular weight of approximately 191.65 g/mol, this compound has garnered attention in pharmaceutical research due to its neuroactive properties and interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrrolidine ring, which contributes to its reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1909293-94-2 |

| Molecular Formula | CHClNO |

| Molecular Weight | 191.65 g/mol |

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, which may contribute to effects on the central nervous system (CNS). Compounds with similar structures have shown analgesic and anxiolytic properties.

Mechanisms of Action:

- Binding Affinity: Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.

- Potential Therapeutic Uses: Its neuroactive properties position it as a candidate for developing treatments for neurological disorders.

Case Studies and Research Findings

-

Study on Pain Perception:

- A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

-

Anxiolytic Properties:

- Another research focused on the anxiolytic effects of the compound. Behavioral tests demonstrated reduced anxiety-like behaviors in treated animals, supporting its role in mood regulation.

-

Receptor Interaction Studies:

- Binding assays revealed that this compound has a high affinity for serotonin receptors, which are crucial in mood and anxiety disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and cyclopropyl substitution. Below is a comparison with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,3S)-3-Cyclopropyl-1-pyrrolidinecarboxylic Acid | Cyclopropyl group on a different position | Different biological activity profiles |

| (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic Acid | Stereoisomer with opposite configuration | Potentially different pharmacokinetic properties |

| (2S)-Pyrrolidine-2-carboxylic Acid | Lacks cyclopropyl group | Simpler structure with less steric hindrance |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride?

- Methodology : Synthesis typically involves cyclopropane introduction via [2+1] cycloaddition or alkylation of pyrrolidine precursors. For example, cyclopropyl groups can be introduced using copper-catalyzed reactions with cyclopropane derivatives. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .

- Key Considerations : Monitor reaction pH to avoid racemization, and use chiral auxiliaries or catalysts to control stereochemistry.

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IG or AD-H column with a mobile phase of hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid to resolve enantiomers .

- NMR Spectroscopy : Analyze and NMR spectra for cyclopropyl proton signals (δ ~0.5–1.5 ppm) and carboxylic acid carbonyl peaks (δ ~170–175 ppm) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What are the primary challenges in handling this compound experimentally?

- Hygroscopicity : The hydrochloride salt is hygroscopic; store under nitrogen or argon at –20°C in sealed vials .

- Solubility : Limited solubility in non-polar solvents; use DMSO or aqueous buffers (pH 4–6) for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

- Methodology :

- Density Functional Theory (DFT) : Model transition states to predict enantiomeric excess (ee) during cyclopropane formation.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to improve yield .

- Validation : Compare computational ee predictions with experimental HPLC results.

Q. What strategies resolve contradictions in pharmacological activity data between stereoisomers?

- Methodology :

- Enantiomer-Specific Assays : Test isolated (2R,5R) and (2S,5S) enantiomers in parallel using in vitro target-binding assays (e.g., SPR or fluorescence polarization).

- Structural Analysis : Perform X-ray crystallography of enantiomer-protein complexes to identify binding mode differences .

Q. How do cyclopropyl substitutions impact metabolic stability compared to other alkyl groups?

- Methodology :

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and compare half-life () to analogs (e.g., methyl or isopropyl derivatives).

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites; cyclopropyl groups reduce CYP450-mediated oxidation by ~30% vs. linear alkyl chains .

Q. What analytical techniques distinguish between rac and meso forms of this compound?

- Methodology :

- Vibrational Circular Dichroism (VCD) : Detect subtle stereochemical differences in solid-state samples.

- X-Ray Diffraction (XRD) : Resolve crystal lattice arrangements to confirm rac vs. meso configurations .

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in biological activity?

- Root Cause : Variability often arises from residual solvents (e.g., DCM or THF) or enantiomeric impurities.

- Resolution :

- Quality Control : Implement strict in-process checks via NMR and Karl Fischer titration.

- Bioassay Normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate activity measurements .

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?

- Key Factors :

- pH Dependency : Solubility peaks at pH 5.0 (carboxylic acid deprotonation). Below pH 3.0, precipitation occurs due to hydrochloride salt formation .

- Counterion Effects : Replace Cl⁻ with acetate or citrate to enhance solubility in neutral buffers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.